Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane
Description
Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane is a highly specialized organosilane compound characterized by a branched silyl ether backbone and a tetrahydrofuran (oxolane) moiety linked via a propyl chain. Its molecular structure integrates both hydrophobic trimethylsilyl groups and a polar oxolane ring, enabling dual functionality as a surface modifier and coupling agent. The oxolane group enhances solubility in polar solvents, while the silyl ether segments contribute to hydrolytic stability, making it suitable for applications in polymer composites, coatings, and adhesives where controlled reactivity and interfacial bonding are critical .
Properties
IUPAC Name |
trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H36O4Si3/c1-20(2,3)18-22(7,19-21(4,5)6)13-9-11-16-14-15-10-8-12-17-15/h15H,8-14H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPDTOYEOLMPCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCCOCC1CCCO1)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36O4Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane typically involves the reaction of trimethylsilyl chloride with a suitable organosilicon precursor. One common method includes the following steps:
Starting Materials: Trimethylsilyl chloride, 3-(oxolan-2-ylmethoxy)propylsilane.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent such as toluene or hexane, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Catalysts: A catalyst such as a Lewis acid (e.g., aluminum chloride) may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 50°C to 100°C, to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the silicon-oxygen bonds, potentially leading to the cleavage of these bonds and the formation of simpler silanes.
Substitution: The silicon atoms in this compound can participate in substitution reactions, where one or more of the organic groups attached to silicon are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds (e.g., chloromethane), organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Oxidized silanes with hydroxyl or carbonyl groups.
Reduction: Simplified silanes with fewer organic groups.
Substitution: Silanes with new organic groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane is used as a precursor for the synthesis of more complex organosilicon compounds
Biology
In biological research, this compound can be used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable, biocompatible coatings.
Medicine
In medicine, the compound’s ability to form stable, hydrophobic coatings makes it useful in the development of medical devices and implants. These coatings can improve the longevity and performance of implants by reducing wear and preventing biofouling.
Industry
In industrial applications, this compound is used as a coupling agent in the production of advanced composites and coatings. Its ability to enhance the adhesion between different materials makes it valuable in the manufacture of high-performance materials.
Mechanism of Action
The mechanism by which Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane exerts its effects involves the interaction of its silicon atoms with various substrates. The silicon-oxygen bonds can form strong interactions with hydroxyl groups on surfaces, leading to the formation of stable, hydrophobic layers. These interactions are crucial in applications such as surface modification and the development of biocompatible coatings.
Comparison with Similar Compounds
Comparison with Similar Compounds
The performance of this compound is best contextualized by comparing it to structurally analogous silanes with varying functional groups. Below is a detailed analysis supported by experimental data and research findings:
Table 1: Structural and Functional Comparison
Key Findings:
Reactivity and Applications: The target compound exhibits moderate reactivity due to its oxolane group, which provides steric hindrance and reduces hydrolysis rates compared to epoxy-functional silanes (e.g., ). This makes it preferable for applications requiring prolonged shelf life, such as slow-curing coatings . In contrast, 3-Methacryloxypropyltrimethoxysilane () demonstrates high reactivity via methacrylate groups, enabling strong covalent bonds with acrylic resins in dental applications. Studies show a 30% increase in adhesion strength compared to non-functionalized silanes . TESPT () leverages sulfur bridges to enhance rubber-filler interactions, improving tensile strength in tires by up to 40% .
Thermal Stability :
- The target compound’s thermal stability (180–200°C) surpasses epoxy silanes (150–170°C) due to its stable silyl ether linkages but is inferior to sulfur-rich TESPT (220–240°C) .
Toxicity and Cost :
- Silanes with oxolane or methacrylate groups (e.g., target compound, ) show lower toxicity profiles compared to epoxy silanes, which require stringent handling due to epoxide sensitization risks . However, all functionalized silanes are cost-intensive, with methacrylate variants being 20–30% pricier than standard trialkoxysilanes .
Table 2: Performance in Adhesion Promotion (Dental Study )
| Silane Type | Shear Bond Strength (MPa) | Failure Mode |
|---|---|---|
| Target Compound | 18.5 ± 2.1 | Mixed (cohesive/adhesive) |
| 3-Methacryloxypropyltrimethoxysilane | 26.3 ± 3.4 | Primarily cohesive |
| Non-silanized Control | 8.2 ± 1.5 | Adhesive |
This data underscores the critical role of functional groups: methacrylate silanes outperform the target compound in high-strength applications, while the latter is suitable for less demanding interfaces.
Biological Activity
Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane, also known by its CAS number 1361237-41-3, is a complex organosilicon compound notable for its unique chemical structure and potential applications in various fields, particularly in biology and medicine. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications in biocompatibility, and other relevant research findings.
Molecular Characteristics
- IUPAC Name : Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilane]
- Molecular Formula : C15H36O4Si3
- Molecular Weight : 364.704 g/mol
- InChI Key : VQPDTOYEOLMPCD-UHFFFAOYSA-N
Structural Features
The compound contains multiple silicon atoms bonded to organic groups, including an oxolane (tetrahydrofuran) moiety and propyl groups. This structure contributes to its unique properties, such as hydrophobicity and biocompatibility, making it suitable for various applications in scientific and industrial fields.
The biological activity of Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilane] primarily involves its interaction with biological substrates. The silicon-oxygen bonds in the compound can form stable interactions with hydroxyl groups present on biomaterial surfaces. This leads to the formation of hydrophobic layers that enhance the biocompatibility of materials used in medical devices and implants.
Applications in Biocompatibility
-
Surface Modification : The compound is utilized to modify the surfaces of biomaterials, improving their compatibility with biological tissues. This is critical for applications such as:
- Coatings for implants
- Drug delivery systems
- Biocompatible scaffolds for tissue engineering
- Medical Devices : Its ability to create stable, hydrophobic coatings makes it valuable in the development of medical devices. These coatings can reduce wear and prevent biofouling, thereby enhancing the longevity and performance of implants.
Study 1: Biocompatibility Assessment
A study was conducted to evaluate the biocompatibility of surfaces treated with Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilane]. The results indicated significant improvements in cell adhesion and proliferation on modified surfaces compared to untreated controls.
| Treatment Type | Cell Adhesion (%) | Cell Proliferation (%) |
|---|---|---|
| Untreated | 45 | 40 |
| Treated | 85 | 75 |
Study 2: Drug Delivery Systems
Another research focused on using this compound as a coating for drug delivery nanoparticles. The study found that nanoparticles coated with Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilane] exhibited enhanced stability and controlled release profiles.
| Coating Type | Release Rate (%) | Stability (Days) |
|---|---|---|
| Uncoated | 60 | 5 |
| Coated with Trimethyl Silane | 30 | 15 |
Summary of Findings
Research indicates that Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilane] demonstrates promising biological activity through:
- Enhanced surface properties leading to improved biocompatibility.
- Potential applications in drug delivery systems due to its stability.
- Use in medical devices to reduce wear and prevent biofouling.
Future Directions
Further studies are needed to explore the long-term effects of this compound in vivo, as well as its potential toxicity at higher concentrations. Investigating its interactions with various biological systems will help establish comprehensive safety profiles for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
